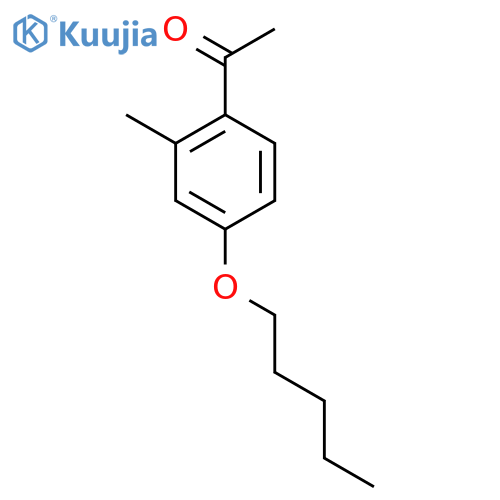Cas no 1443341-62-5 (1-(2-Methyl-4-(pentyloxy)phenyl)ethanone)

1443341-62-5 structure
商品名:1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(2-Methyl-4-(pentyloxy)phenyl)ethanone
-
- インチ: 1S/C14H20O2/c1-4-5-6-9-16-13-7-8-14(12(3)15)11(2)10-13/h7-8,10H,4-6,9H2,1-3H3
- InChIKey: UPBPLVCNUSDRLH-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C(C)=O)=C(C)C=1)CCCCC
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142341-1g |
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone |
1443341-62-5 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142341-5g |
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone |
1443341-62-5 | 97% | 5g |
$1177 | 2024-07-23 |
1-(2-Methyl-4-(pentyloxy)phenyl)ethanone 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
1443341-62-5 (1-(2-Methyl-4-(pentyloxy)phenyl)ethanone) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量